Enhanced Lipophilicity (XLogP3) Relative to Furazolidone
Furmethoxadon exhibits a computed XLogP3 of 0.4, which is 0.44 log units higher than that of furazolidone (XLogP3 = -0.04) [1][2]. This increase in lipophilicity, conferred by the 5-methyl substituent, is predicted to enhance passive membrane partitioning and may improve oral bioavailability and tissue distribution compared to the unsubstituted parent scaffold.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | Furazolidone: -0.04 |
| Quantified Difference | ΔXLogP3 = +0.44 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity can directly influence absorption and distribution pharmacokinetics, providing a physicochemical basis for selecting this compound over furazolidone in permeability-limited applications.
- [1] PubChem. PubChem Compound Summary for CID 5879804, 2-Oxazolidinone, 5-methyl-3-[(5-nitrofurfurylidene)amino]-. XLogP3 value. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. PubChem Compound Summary for CID 5328, Furazolidone. XLogP3 value. National Center for Biotechnology Information, 2026. View Source
